![molecular formula C20H26N2OS B2802199 [3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone CAS No. 1436135-71-5](/img/structure/B2802199.png)
[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone
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Description
[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone, also known as SMM-189, is a small molecule inhibitor that has been developed for the treatment of neuropathic pain. It is a highly selective inhibitor of the sigma-2 receptor, which has been implicated in the modulation of pain, addiction, and cancer.
Scientific Research Applications
Synthesis and Structural Analysis
SYNTHESIS, CRYSTAL STRUCTURE, AND DFT STUDY
A study focused on the synthesis, crystal structure, and DFT analysis of boric acid ester intermediates with benzene rings, similar in complexity to the compound . These compounds were synthesized through a three-step substitution reaction and analyzed via FTIR, NMR, mass spectrometry, and X-ray diffraction. DFT calculations were used to compare molecular structures and investigate physicochemical properties (Huang et al., 2021).
Three-Step Synthesis of Aryl Sulfanyl Compounds
This research developed a three-step procedure for synthesizing various aryl sulfanyl thienopyridines, demonstrating the synthetic versatility of sulfanyl and aryl groups, which could relate to the manipulation of the compound for specific research applications (Kobayashi et al., 2013).
Potential Applications
Antimicrobial and Antimycobacterial Activity
Nicotinic acid hydrazide derivatives, bearing structural resemblance to the target compound, were synthesized and evaluated for their antimycobacterial activity. This study showcases the potential for developing compounds with specific biological activities through targeted synthetic pathways (Sidhaye et al., 2011).
Antiestrogenic Activity
A study on the synthesis and antiestrogenic activity of a complex methanone compound demonstrates the potential pharmaceutical applications of such chemicals. The compound exhibited potent antiestrogenic activity in both in vitro and in vivo models, highlighting the therapeutic potential of complex methanone derivatives (Jones et al., 1979).
Aldose Reductase Inhibitor for Diabetes Treatment
A pyrrol-phenylmethanone derivative was synthesized as a bioisostere of a known aldose reductase inhibitor, showing significant in vitro inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. This suggests the potential of structurally similar compounds for therapeutic applications (Nicolaou et al., 2004).
properties
IUPAC Name |
[3-(phenylsulfanylmethyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-2-11-21-12-9-18(10-13-21)20(23)22-14-8-17(15-22)16-24-19-6-4-3-5-7-19/h1,3-7,17-18H,8-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVIUIBIUSGESP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)N2CCC(C2)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone |
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